molecular formula C12H6BrF3O3 B1301106 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid CAS No. 229957-02-2

5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid

Cat. No.: B1301106
CAS No.: 229957-02-2
M. Wt: 335.07 g/mol
InChI Key: CCKZULNPDWAPMX-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid is an organic compound that belongs to the class of furan carboxylic acids. This compound features a furan ring substituted with a bromophenyl group and a trifluoromethyl group, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a furan derivative in the presence of a palladium catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-diones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation techniques.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Phenyl-substituted furan carboxylic acids.

    Substitution: Various substituted furan carboxylic acids depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    5-(4-Methylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid: Contains a methyl group instead of bromine, which may influence its steric and electronic properties.

Uniqueness

The presence of the bromophenyl group and the trifluoromethyl group in 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid makes it unique in terms of its reactivity and potential applications. The bromine atom can participate in various substitution reactions, while the trifluoromethyl group can enhance the compound’s stability and biological activity.

Properties

IUPAC Name

5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF3O3/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKZULNPDWAPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371306
Record name 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229957-02-2
Record name 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229957-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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